4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate is a chemical compound with the molecular formula C14H18N2O3 and a CAS number of 380604-83-1. This compound is classified as an organic compound, specifically a derivative of benzoimidazole, which is known for its diverse biological activities. The presence of both hydroxymethyl and acetate functional groups suggests potential applications in medicinal chemistry, particularly in drug development.
The compound is sourced from synthetic organic chemistry and can be classified under the category of benzoimidazole derivatives. Benzoimidazoles are known for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The specific structure of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate indicates that it may possess unique biological properties due to the combination of the benzoimidazole core with the butyl acetate moiety.
The synthesis of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent selection to ensure high yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring the progress of reactions and verifying product formation.
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate can undergo various chemical reactions typical for esters and heterocycles, including:
Reactions are typically conducted under controlled conditions to prevent side reactions, using solvents such as dichloromethane or ethanol depending on the reaction type.
The mechanism of action for compounds like 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate often involves interaction with biological targets such as enzymes or receptors. The hydroxymethyl group may enhance solubility and bioavailability, while the benzoimidazole core may interact with specific protein targets, potentially leading to inhibition or modulation of biological pathways.
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing these properties accurately.
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate has potential applications in various scientific fields:
The compound's unique structure positions it as a candidate for further research into its pharmacological properties and potential therapeutic applications.
Benzimidazole stands as a preeminent heterocyclic scaffold in pharmaceutical development, constituting the molecular foundation for ~20% of clinically approved small-molecule therapeutics. This bicyclic system—fusing benzene and imidazole rings—mimics purine nucleobases, enabling precise interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects [2] [5]. Its exceptional metabolic stability and bioavailability profile facilitate penetration across physiological barriers, making it indispensable for CNS-active compounds and protease inhibitors alike. The scaffold’s synthetic versatility permits strategic decoration at N1, C2, C5, and C6 positions, enabling fine-tuning of pharmacodynamic and pharmacokinetic properties [4]. Notably, benzimidazole derivatives exhibit >30 distinct biological activities spanning antiviral, anticancer, antimicrobial, and anti-inflammatory mechanisms, with 15 FDA-approved drugs including albendazole (anthelmintic), omeprazole (antiulcer), and veliparib (PARP inhibitor) [2] [5]. This context establishes benzimidazole as a "privileged scaffold" capable of generating clinically viable candidates through rational structural optimization.
The benzimidazole nucleus confers three key advantages in drug design:
Table 1: Pharmacological Diversity of Benzimidazole Derivatives
Biological Activity | Key Structural Features | Representative Compound | Target/Mechanism |
---|---|---|---|
Anticancer | C2-vinyl linkage + N1-morpholinopropyl | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one | Tubulin destabilization |
Antimicrobial | N1-alkylation + C5-nitro | Omeprazole | H+/K+-ATPase inhibition |
Antiviral | C2-amine + N1-β-D-riboside | Telbivudine | HBV polymerase inhibition |
Anthelmintic | C2-carbamate + C5-propylthio | Albendazole | β-tubulin disruption |
Systematic structure-activity relationship (SAR) studies reveal critical determinants of bioactivity:
Table 2: Impact of Substituents on Benzimidazole Bioactivity
Modification Site | Substituent | Biological Effect | Potency Shift |
---|---|---|---|
N1 | Allyl | Antifungal | 2× ↑ vs. H |
N1 | 3-Morpholinopropyl | Anticancer (OVCAR-3) | IC50 2.3 µM |
C2 | H | Baseline activity | Reference |
C2 | CH2OH | Tubulin inhibition | 3× ↑ vs. CH3 |
C2 | CH2OCOCH3 | Prodrug activation | Tmax 2.1 h |
C5/C6 | 5,6-diOMe | Serotonin antagonism | Ki 8.4 nM |
This compound (CAS 380604-83-1) exemplifies strategic molecular engineering addressing three drug development challenges:
Table 3: Chemical Identity and Properties of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate
Property | Value | Method/Reference |
---|---|---|
CAS Registry No. | 380604-83-1 | [1] |
Molecular Formula | C14H18N2O3 | PubChem CID 78569 |
Molecular Weight | 262.30 g/mol | [1] |
Exact Mass | 262.1317 Da | [1] |
InChIKey | FABJZUGTSQCJKZ-UHFFFAOYSA-N | [1] |
Purity | ≥99% (Industrial Grade) | HPLC [1] |
Storage | Cardboard drum (25 kg) | Manufacturer specification |
The hydroxymethyl-acetate duality positions this compound as a versatile intermediate for antibody-drug conjugates (ADC) and kinase inhibitors. Current research explores coupling via C2-hydroxyl to monoclonal antibodies, while intact acetate derivatives show preliminary IC50 values of 4.8 µM against FLT3 kinases in leukemic models [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7